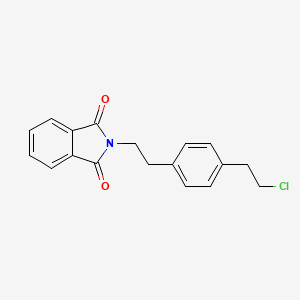

2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(2-Cloroethyl)feniletil)isoindolina-1,3-diona es un compuesto que pertenece a la familia de la isoindolina-1,3-diona. Los derivados de la isoindolina-1,3-diona son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal. Este compuesto se caracteriza por la presencia de un grupo cloroetil unido a una porción feniletil, que está aún más conectado a un núcleo de isoindolina-1,3-diona.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-(4-(2-Cloroethyl)feniletil)isoindolina-1,3-diona normalmente implica la reacción de anhídrido ftálico con un derivado de amina adecuado en condiciones de reflujo. Por ejemplo, el anhídrido ftálico puede reaccionar con 4-(2-cloroethyl)feniletilamina en presencia de un solvente adecuado como el tolueno . La reacción generalmente se lleva a cabo a reflujo durante varias horas para asegurar la conversión completa al producto deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se pueden emplear enfoques sin solventes o de química verde para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones

2-(4-(2-Cloroethyl)feniletil)isoindolina-1,3-diona puede experimentar diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Las reacciones de reducción se pueden utilizar para eliminar o modificar grupos funcionales específicos.

Sustitución: El grupo cloroetil se puede sustituir con otros nucleófilos para crear diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar nucleófilos como azida de sodio (NaN₃) o tioles para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

2-(4-(2-Cloroethyl)feniletil)isoindolina-1,3-diona tiene varias aplicaciones de investigación científica, que incluyen:

Química medicinal: Se investiga su potencial como agente antipsicótico debido a su capacidad para modular los receptores de dopamina.

Neurofarmacología: El compuesto ha demostrado ser prometedor en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson.

Investigación del cáncer: Sus derivados se estudian por sus propiedades anticancerígenas y su capacidad para inhibir el crecimiento tumoral.

Ciencia de los materiales: El compuesto se utiliza en la síntesis de polímeros y otros materiales avanzados.

Mecanismo De Acción

El mecanismo de acción de 2-(4-(2-Cloroethyl)feniletil)isoindolina-1,3-diona implica su interacción con dianas moleculares específicas. Por ejemplo, puede unirse a los receptores de dopamina, particularmente al receptor D2, y modular su actividad. Esta interacción puede influir en la liberación de neurotransmisores y las vías de señalización neuronal, lo cual es beneficioso para el tratamiento de trastornos neurológicos . Además, su actividad anticancerígena puede implicar la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

2-(2-(3,4-Dihidroxifenil)etil)isoindolina-1,3-diona: Este compuesto tiene características estructurales similares pero diferentes grupos funcionales, lo que lleva a actividades biológicas distintas.

Derivados de la ftalimida: Estos compuestos comparten el núcleo de la isoindolina-1,3-diona, pero tienen varios sustituyentes que confieren diferentes propiedades.

Singularidad

2-(4-(2-Cloroethyl)feniletil)isoindolina-1,3-diona es única debido a sus sustituyentes específicos de cloroetil y feniletil, que contribuyen a su perfil farmacológico distintivo y sus potenciales aplicaciones terapéuticas .

Propiedades

Número CAS |

1000535-33-0 |

|---|---|

Fórmula molecular |

C18H16ClNO2 |

Peso molecular |

313.8 g/mol |

Nombre IUPAC |

2-[2-[4-(2-chloroethyl)phenyl]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H16ClNO2/c19-11-9-13-5-7-14(8-6-13)10-12-20-17(21)15-3-1-2-4-16(15)18(20)22/h1-8H,9-12H2 |

Clave InChI |

VTYIGANHWXAKGM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)CCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)